2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate
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Overview
Description
2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate involves several steps. One common method includes the reaction of 3-acetylindolizine-1-carboxylate with m-tolylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Scientific Research Applications
2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Biological Studies: It is used as a probe in biological studies to investigate cellular mechanisms and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate can be compared with other indole derivatives such as:
2-Oxo-2-(o-tolylamino)ethyl 3-acetylindolizine-1-carboxylate: Similar in structure but with a different position of the tolyl group, leading to variations in biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Properties
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-6-5-7-15(10-13)21-19(24)12-26-20(25)16-11-18(14(2)23)22-9-4-3-8-17(16)22/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDRRUSHDUSVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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